Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate
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Overview
Description
Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, an amino group, and a phenylpropanoate moiety. It is often used in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction of the amide bonds can produce primary amines .
Scientific Research Applications
Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during peptide synthesis, preventing unwanted side reactions. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((benzyloxy)carbonyl)amino]benzoate
- Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
Uniqueness
Methyl 2-(2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and biological activity. Its structure enables it to serve as a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXBNDAOUUZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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